molecular formula C19H14N2O B14351557 (3-Amino-9H-carbazol-9-yl)(phenyl)methanone CAS No. 96014-30-1

(3-Amino-9H-carbazol-9-yl)(phenyl)methanone

Cat. No.: B14351557
CAS No.: 96014-30-1
M. Wt: 286.3 g/mol
InChI Key: WBYYXWBTHPLBKP-UHFFFAOYSA-N
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Description

(3-Amino-9H-carbazol-9-yl)(phenyl)methanone is an organic compound that belongs to the carbazole family Carbazoles are known for their aromatic heterocyclic structure, which consists of a tricyclic system containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-9H-carbazol-9-yl)(phenyl)methanone typically involves multi-step reactions. One common method starts with the reaction of carbazole with a suitable halogenated benzene derivative under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as amination and carbonylation, to introduce the amino and carbonyl groups, respectively .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-9H-carbazol-9-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

(3-Amino-9H-carbazol-9-yl)(phenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-9H-carbazol-9-yl)(phenyl)methanone involves its interaction with specific molecular targets. In optoelectronic applications, the compound’s ability to emit light is due to its electronic structure, which allows for efficient charge transport and light emission. In biological systems, its mechanism of action may involve binding to specific enzymes or receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Properties

CAS No.

96014-30-1

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

(3-aminocarbazol-9-yl)-phenylmethanone

InChI

InChI=1S/C19H14N2O/c20-14-10-11-18-16(12-14)15-8-4-5-9-17(15)21(18)19(22)13-6-2-1-3-7-13/h1-12H,20H2

InChI Key

WBYYXWBTHPLBKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)N)C4=CC=CC=C42

Origin of Product

United States

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